molecular formula C4H10ClNO B3080967 Oxetan-2-ylmethanamine hydrochloride CAS No. 1093881-65-2

Oxetan-2-ylmethanamine hydrochloride

Cat. No. B3080967
CAS RN: 1093881-65-2
M. Wt: 123.58 g/mol
InChI Key: ZHTLEIXWUMWTBQ-UHFFFAOYSA-N
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Description

Oxetan-2-ylmethanamine is an amine organic compound . It is a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists . It can be used as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of Oxetan-2-ylmethanamine involves a process and intermediate for the preparation of a compound of formula (I), or salt thereof . The process disclosed for preparing (S)-oxetan-2-ylmethanamine is a five-step process starting from (S)-2-((benzyloxy)methyl)oxirane . The first step is a ring expansion step which expands the oxirane to an oxetane . In the penultimate step, the nitrogen of the amine group is introduced using sodium azide and in the final step, the azide intermediate is reduced to provide the amine group .


Molecular Structure Analysis

The molecular formula of Oxetan-2-ylmethanamine is C4H9NO . The InChI code is 1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2 .


Chemical Reactions Analysis

Oxetan-2-ylmethanamine is a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists . The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .


Physical And Chemical Properties Analysis

The molecular weight of Oxetan-2-ylmethanamine is 87.12040 . The exact mass is 87.06840 . The PSA is 35.25000 and the LogP is 0.43430 . The storage condition is 2-8°C .

Scientific Research Applications

  • Structural and Synthetic Insights in Drug Discovery : Oxetane can profoundly affect solubility, lipophilicity, metabolic stability, and conformational preference in drug molecules. It can replace functionalities like gem-dimethyl or carbonyl groups, resulting in increased aqueous solubility (by up to 4000 times) and reduced metabolic degradation. Oxetanes also influence the conformation of aliphatic chains and have similarities to fragments like morpholine used in drug discovery. Their rich chemistry allows for a broad variety of novel oxetanes, laying a foundation for extensive use in chemistry and drug discovery (Wuitschik et al., 2010).

  • Biotransformation and Enzyme Interaction : Oxetane moieties in drug candidates are increasingly used for their ability to improve physicochemical parameters and metabolic stability. However, the enzymes catalyzing their biotransformation are not well studied. Research on a specific oxetane-containing compound, AZD1979, revealed that its metabolite M1 was formed via hydration and ring opening, catalyzed mainly by microsomal epoxide hydrolase in the liver. This expands the substrate specificity of this enzyme to include the oxetane ring system (Li et al., 2016).

  • Synthesis and Stability of Oxetane Analogs : Oxetanes enhance physicochemical and metabolic properties of drugs. Replacing an imide C═O with an oxetane in drugs like thalidomide and lenalidomide created analogs with similar properties but different human plasma stability. This approach offers potential for controlling in vivo stability/metabolism and altering teratogenicity (Burkhard et al., 2013).

  • Oxetanes as Design Elements in Medicinal Chemistry : Oxetane-containing ring systems are used to modulate drug-like properties. They are hydrolyzed to diols by human microsomal epoxide hydrolase (mEH), impacting drug metabolism. Understanding this pathway is crucial as it can decrease the risk of drug-drug interactions and direct metabolic clearance via mEH. These insights help in designing oxetane-containing compounds and predicting their pharmacokinetics (Toselli et al., 2019).

Safety and Hazards

Oxetan-2-ylmethanamine is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

properties

IUPAC Name

oxetan-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTLEIXWUMWTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1093881-65-2
Record name 2-Oxetanemethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093881-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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